molecular formula C23H25N5O3 B14927940 3-(3-methoxyphenyl)-6-methyl-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3-(3-methoxyphenyl)-6-methyl-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B14927940
M. Wt: 419.5 g/mol
InChI Key: DSVLLHIQZFZRRX-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-6-methyl-N~4~-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]isoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, and a pyrazolylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-6-methyl-N~4~-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]isoxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoxazolo[5,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the isoxazolo[5,4-b]pyridine core.

    Introduction of the Methoxyphenyl Group: This step involves the substitution reaction where the methoxyphenyl group is introduced to the core structure.

    Attachment of the Pyrazolylpropyl Group: This step involves the coupling of the pyrazolylpropyl group to the core structure through a series of reactions, including nucleophilic substitution and condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-6-methyl-N~4~-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]isoxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted analogs.

Scientific Research Applications

3-(3-Methoxyphenyl)-6-methyl-N~4~-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]isoxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Materials Science: It is explored for its potential use in the development of advanced materials with unique properties.

    Biological Research: The compound is used in various biological assays to study its effects on different biological systems.

    Industrial Applications: It is investigated for its potential use in industrial processes, including catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-6-methyl-N~4~-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]isoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: It may bind to specific receptors in the body, modulating their activity.

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting various biochemical pathways.

    Signal Transduction: It may influence signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methoxyphenyl)-6-methyl-N~4~-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]isoxazolo[5,4-b]pyridine-4-carboxamide: This compound is unique due to its specific structural features and functional groups.

    Other Isoxazolo[5,4-b]pyridine Derivatives: Compounds with similar core structures but different substituents.

    Pyrazole Derivatives: Compounds containing the pyrazole moiety with various functional groups.

Uniqueness

The uniqueness of 3-(3-methoxyphenyl)-6-methyl-N~4~-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]isoxazolo[5,4-b]pyridine-4-carboxamide lies in its specific combination of functional groups and its potential applications in diverse fields. Its structure allows for unique interactions with biological targets and its versatility in chemical reactions makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H25N5O3

Molecular Weight

419.5 g/mol

IUPAC Name

3-(3-methoxyphenyl)-6-methyl-N-[2-methyl-3-(5-methylpyrazol-1-yl)propyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H25N5O3/c1-14(13-28-16(3)8-9-25-28)12-24-22(29)19-10-15(2)26-23-20(19)21(27-31-23)17-6-5-7-18(11-17)30-4/h5-11,14H,12-13H2,1-4H3,(H,24,29)

InChI Key

DSVLLHIQZFZRRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CC(C)CNC(=O)C2=C3C(=NOC3=NC(=C2)C)C4=CC(=CC=C4)OC

Origin of Product

United States

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